
Xiaochongliulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xiaochongliulin, also known as O-(2,4-dichloro-6-nitrophenyl) O,O-diethyl phosphorothioate, is a compound primarily used as an insecticide. It is recognized for its effectiveness in controlling a wide range of pests in agricultural settings. The compound has the molecular formula C10H12Cl2NO5PS and a molecular weight of 360.15 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xiaochongliulin involves the reaction of 2,4-dichloro-6-nitrophenol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Xiaochongliulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted phosphorothioate derivatives.
Applications De Recherche Scientifique
Xiaochongliulin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides.
Biology: Studied for its effects on various biological systems, including its impact on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new insecticidal formulations with improved efficacy and safety profiles.
Industry: Utilized in the formulation of agricultural products to enhance pest control measures.
Mécanisme D'action
Xiaochongliulin exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes.
Malathion: A widely used organophosphate insecticide with a similar chemical structure.
Uniqueness
Xiaochongliulin is unique due to its specific chemical structure, which provides it with distinct physicochemical properties and a specific spectrum of activity against various pests. Its effectiveness and relatively lower toxicity to non-target organisms make it a valuable tool in integrated pest management .
Propriétés
Numéro CAS |
171605-91-7 |
|---|---|
Formule moléculaire |
C10H12Cl2NO5PS |
Poids moléculaire |
360.15 g/mol |
Nom IUPAC |
(2,4-dichloro-6-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-8(12)5-7(11)6-9(10)13(14)15/h5-6H,3-4H2,1-2H3 |
Clé InChI |
LVHRDEVAWFGKBI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



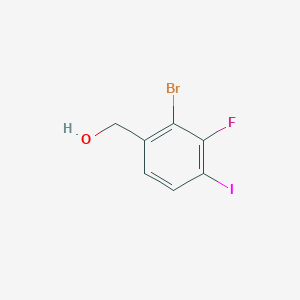

![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
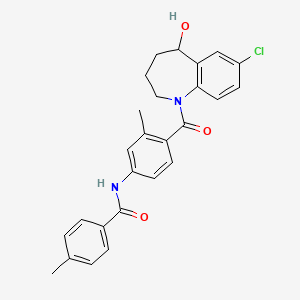
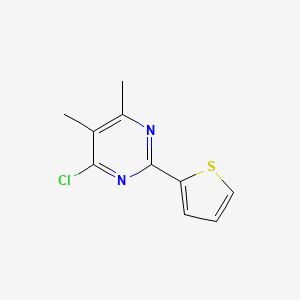
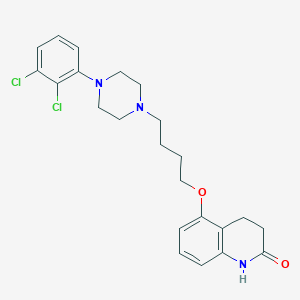
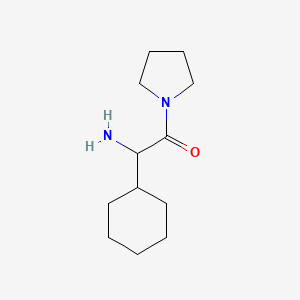
![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
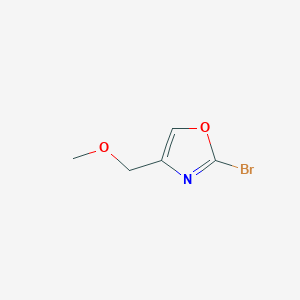
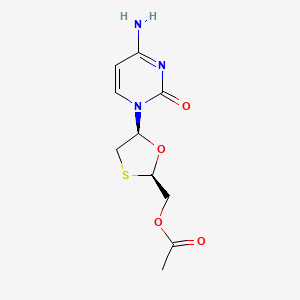
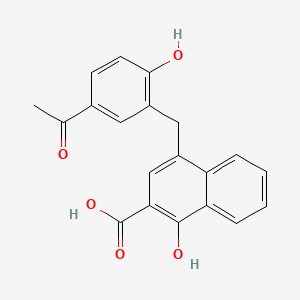
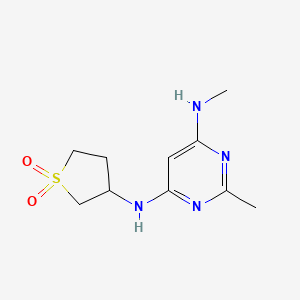
![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
